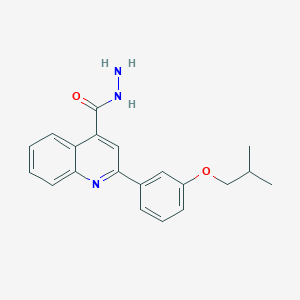
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves several steps. Typically, the synthetic route includes the reaction of 3-isobutoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
化学反应分析
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
作用机制
The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
相似化合物的比较
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: This compound has a similar structure but with a methoxy group instead of an isobutoxy group.
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide: This compound has an ethoxy group instead of an isobutoxy group.
2-(3-Propoxyphenyl)quinoline-4-carbohydrazide: This compound has a propoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and applications in research and industry .
生物活性
2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide is a compound characterized by its unique structure, which includes a quinoline ring system substituted with an isobutoxy group and a carbohydrazide moiety. Its molecular formula is C20H21N3O2, with a molar mass of approximately 335.4 g/mol. While the biological activity of this specific compound has not been extensively studied, related quinoline derivatives have shown promising biological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The structural features of this compound are crucial for its biological activity. The isobutoxy substitution may influence its solubility and interaction with biological targets. A comparative analysis with similar compounds reveals the following:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | Methoxy group instead of isobutoxy | Antimicrobial activity |
| 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide | Isopropoxy group | Anticancer properties |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substitution | Potential enzyme inhibitor |
This table highlights how variations in substituents can affect the biological activities of quinoline derivatives.
Antimicrobial Properties
Quinoline derivatives, including those with carbohydrazide moieties, have been investigated for their antimicrobial properties. Although specific data on this compound is lacking, studies on related compounds indicate that they can exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this class have shown effectiveness against Staphylococcus aureus and Escherichia coli .
The precise mechanism of action for this compound remains unknown due to insufficient research. However, studies on related compounds suggest that quinolines may act by interacting with specific enzymes or receptors within microbial cells or cancer cells, leading to disrupted cellular functions .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study examining the antibacterial effects of various quinoline derivatives found that those with specific substituents exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria . This suggests that structural modifications can significantly impact efficacy.
- Anticancer Evaluation : Research on related quinoline derivatives indicated that compounds with strong electron-donating groups showed higher cytotoxicity against cancer cell lines . This finding supports the hypothesis that this compound may also possess similar properties.
属性
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFTLVXJJSZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














